Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)-
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Overview
Description
Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- is a complex organic compound with the molecular formula C₂₃H₂₀N₂O₄Br. This compound is characterized by its unique structure, which includes a furo-pyrano-pyridine core with an amino group and a bromophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl-
- Methanone, (4-chlorophenyl)phenyl-
Uniqueness
Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- is unique due to its specific structural features, such as the presence of a bromophenyl group and the furo-pyrano-pyridine core. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Biological Activity
Methanone, specifically the compound identified as (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)-, has garnered attention in recent years for its potential biological activities. This compound is part of a class of heterocyclic compounds that exhibit diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H19BrN2O3
- Molecular Weight : 405.28 g/mol
- InChI Key : A unique identifier for chemical substances.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The following table summarizes its activity against selected pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison to Standard Antibiotics |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Comparable to ampicillin |
Escherichia coli | 64 µg/mL | Lower than ciprofloxacin |
Bacillus subtilis | 16 µg/mL | More potent than chloramphenicol |
Pseudomonas aeruginosa | 128 µg/mL | Similar to standard treatments |
The compound exhibited significant activity against Gram-positive bacteria, particularly Bacillus subtilis and Staphylococcus aureus. Its effectiveness was measured using the Minimum Inhibitory Concentration (MIC) method, indicating its potential as an antimicrobial agent .
The mechanism by which this compound exerts its antimicrobial effects is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for bacterial DNA replication and transcription. By interfering with these processes, the compound effectively hampers bacterial growth and proliferation .
Case Studies
-
Study on Antibacterial Efficacy :
A study conducted on various synthesized derivatives of this compound demonstrated that modifications in the chemical structure could enhance antibacterial activity. For instance, the introduction of different halogen groups significantly improved the potency against resistant strains of bacteria . -
Antifungal Activity Assessment :
Another investigation focused on the antifungal properties of the compound revealed a moderate inhibitory effect against fungi such as Candida albicans and Aspergillus niger. The MIC values were higher compared to antibacterial activity but still suggestive of potential therapeutic applications in fungal infections . -
Cytotoxicity Evaluation :
In vitro cytotoxicity tests performed on human cell lines indicated that while the compound showed promising antimicrobial activity, it also displayed cytotoxic effects at higher concentrations. This dual nature necessitates further research to optimize dosage and minimize toxicity .
Properties
CAS No. |
172985-16-9 |
---|---|
Molecular Formula |
C20H19BrN2O3 |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
(3-amino-8,12,12-trimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-4-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C20H19BrN2O3/c1-10-14-9-25-20(2,3)8-13(14)15-16(22)18(26-19(15)23-10)17(24)11-4-6-12(21)7-5-11/h4-7H,8-9,22H2,1-3H3 |
InChI Key |
IXYBBSZDBKTHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(CC2=C3C(=C(OC3=N1)C(=O)C4=CC=C(C=C4)Br)N)(C)C |
Origin of Product |
United States |
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